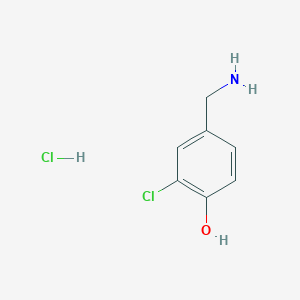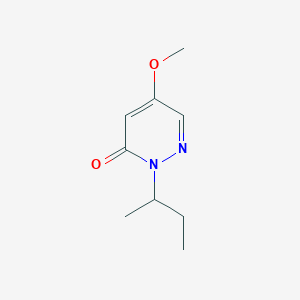![molecular formula C11H19F3N2O2 B8049056 Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8049056.png)
Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a trifluoromethyl group at the 2-position and a tert-butyl carbamate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the carbamate group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-oxo-3-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl N- [ [1- [3-chloro-5- (trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]carbamate
Comparison:
- Structural Differences: The position of the trifluoromethyl group and other substituents can significantly impact the compound’s properties.
- Unique Features: Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADRMAVIBADKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid](/img/structure/B8048981.png)
![(1S)-1beta,5beta-Methano-1,2,3,4,5,6,9,10,11,11a-decahydro-8H-pyrido[1,2-a][1,5]diazocine-8-one](/img/structure/B8048988.png)
![[6-(1,1-Dioxo-1,2-thiazolidin-2-yl)pyridin-2-yl]methanamine;hydrochloride](/img/structure/B8049003.png)
![2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049010.png)
![1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride](/img/structure/B8049011.png)





![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8049080.png)
![Tert-butyl 4-(1-methyl-2-oxo-1,2-dihydro-3h-imidazo[4,5-b]pyridin-3-yl)-1-piperidinecarboxylate](/img/structure/B8049088.png)
